molecular formula C20H18N6O2 B2710888 (2E)-2-Methyl-N-{[7-(3-methyl-1,2,4-oxadiazol-5-YL)-[1,2,4]triazolo[4,3-A]pyridin-3-YL]methyl}-3-phenylprop-2-enamide CAS No. 1776051-43-4

(2E)-2-Methyl-N-{[7-(3-methyl-1,2,4-oxadiazol-5-YL)-[1,2,4]triazolo[4,3-A]pyridin-3-YL]methyl}-3-phenylprop-2-enamide

Cat. No.: B2710888
CAS No.: 1776051-43-4
M. Wt: 374.404
InChI Key: IOYBHQYKQVIBQH-JLHYYAGUSA-N
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Description

(2E)-2-Methyl-N-{[7-(3-methyl-1,2,4-oxadiazol-5-YL)-[1,2,4]triazolo[4,3-A]pyridin-3-YL]methyl}-3-phenylprop-2-enamide is a complex organic compound that features a variety of functional groups, including an oxadiazole, triazole, and pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-2-Methyl-N-{[7-(3-methyl-1,2,4-oxadiazol-5-YL)-[1,2,4]triazolo[4,3-A]pyridin-3-YL]methyl}-3-phenylprop-2-enamide typically involves multi-step organic synthesis. The process begins with the preparation of the oxadiazole and triazole intermediates, followed by their coupling with the pyridine ring. The final step involves the formation of the propenamide moiety through a condensation reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and improved scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups attached to the oxadiazole and triazole rings.

    Reduction: Reduction reactions can occur at the double bond in the propenamide moiety.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Hydrogen gas in the presence of a palladium catalyst is often employed for reduction reactions.

    Substitution: Electrophilic substitution reactions typically use reagents like halogens or nitrating agents under acidic conditions.

Major Products

    Oxidation: Oxidation of the methyl groups can lead to the formation of carboxylic acids.

    Reduction: Reduction of the double bond results in the formation of the corresponding alkane.

    Substitution: Substitution reactions can introduce various functional groups onto the aromatic rings, depending on the reagents used.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biological research, this compound may be studied for its potential biological activity. The presence of multiple heterocyclic rings suggests that it could interact with various biological targets.

Medicine

In medicinal chemistry, (2E)-2-Methyl-N-{[7-(3-methyl-1,2,4-oxadiazol-5-YL)-[1,2,4]triazolo[4,3-A]pyridin-3-YL]methyl}-3-phenylprop-2-enamide could be investigated for its potential as a therapeutic agent. Its structure suggests it may have activity against certain diseases or conditions.

Industry

In industry, this compound could be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of (2E)-2-Methyl-N-{[7-(3-methyl-1,2,4-oxadiazol-5-YL)-[1,2,4]triazolo[4,3-A]pyridin-3-YL]methyl}-3-phenylprop-2-enamide is not well understood. its structure suggests that it could interact with various molecular targets, such as enzymes or receptors, through hydrogen bonding, π-π interactions, or hydrophobic interactions. Further research is needed to elucidate the specific pathways involved.

Comparison with Similar Compounds

Similar Compounds

    (2E)-2-Methyl-N-{[7-(3-methyl-1,2,4-oxadiazol-5-YL)-[1,2,4]triazolo[4,3-A]pyridin-3-YL]methyl}-3-phenylprop-2-enamide: shares similarities with other compounds containing oxadiazole, triazole, and pyridine rings.

    This compound: is unique due to its specific combination of functional groups and the presence of the propenamide moiety.

Uniqueness

The uniqueness of this compound lies in its combination of multiple heterocyclic rings and the propenamide moiety, which may confer unique chemical and biological properties.

Properties

IUPAC Name

(E)-2-methyl-N-[[7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl]-3-phenylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N6O2/c1-13(10-15-6-4-3-5-7-15)19(27)21-12-18-24-23-17-11-16(8-9-26(17)18)20-22-14(2)25-28-20/h3-11H,12H2,1-2H3,(H,21,27)/b13-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOYBHQYKQVIBQH-JLHYYAGUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=N1)C2=CC3=NN=C(N3C=C2)CNC(=O)C(=CC4=CC=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=NOC(=N1)C2=CC3=NN=C(N3C=C2)CNC(=O)/C(=C/C4=CC=CC=C4)/C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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